1,13-Bisbenzyloxy-7-tridecanone
Description
It is classified as a "Highly Purified" biochemical reagent, primarily used in organic synthesis and biomedical research . The benzyloxy groups act as protective moieties, enhancing stability and modulating solubility in organic solvents.
Properties
IUPAC Name |
1,13-bis(phenylmethoxy)tridecan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O3/c28-27(19-11-1-3-13-21-29-23-25-15-7-5-8-16-25)20-12-2-4-14-22-30-24-26-17-9-6-10-18-26/h5-10,15-18H,1-4,11-14,19-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRWCOBRUFZJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCC(=O)CCCCCCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700710 | |
| Record name | 1,13-Bis(benzyloxy)tridecan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217082-18-2 | |
| Record name | 1,13-Bis(benzyloxy)tridecan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1,13-Bisbenzyloxy-7-tridecanone involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzyl alcohol with a suitable halogenated precursor to form benzyl ether intermediates.
Coupling Reaction: The intermediates are then subjected to a coupling reaction with a tridecanone derivative under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial production methods may involve scaling up these laboratory procedures with optimizations for yield and cost-effectiveness. specific industrial methods are not widely documented.
Chemical Reactions Analysis
1,13-Bisbenzyloxy-7-tridecanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethyl acetate, and specific catalysts or bases to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,13-Bisbenzyloxy-7-tridecanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Potential therapeutic applications are being explored, although specific medicinal uses are not yet well-documented.
Mechanism of Action
The mechanism of action of 1,13-Bisbenzyloxy-7-tridecanone is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. In proteomics research, it may interact with proteins, affecting their structure and function. Further studies are needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Functional Group Analogues
- 2-Undecanone (CAS 112-12-9): A simpler linear ketone with a shorter 11-carbon chain and a single ketone group at the 2nd position. Unlike 1,13-bisbenzyloxy-7-tridecanone, it lacks protective benzyloxy groups, resulting in higher volatility and lower molecular weight (MW: 170.3 g/mol vs. estimated >400 g/mol for the target compound). This makes 2-undecanone more suitable for industrial solvents but less effective in controlled synthetic reactions requiring steric protection .
- The bromine serves as a reactive site for nucleophilic substitutions, enabling its use in synthesizing quinol fatty alcohols (QFAs) with axonal growth modulation properties. In contrast, the benzyloxy groups in this compound are non-reactive under mild conditions, favoring protective rather than participatory roles in reactions .
2.2. Structural Complexity and Reactivity
- 7-(1-Acetoxymethylidene)benzonorbornadiene: A bicyclic compound with an acetoxymethylidene group at the 7th position, synthesized via benzyne-cycloaddition. While both compounds share a ketone-related functional group (acetoxy vs. benzyloxy), the benzonorbornadiene’s rigid bicyclic framework contrasts with the linearity of this compound. This structural difference impacts reactivity: the former undergoes acid-catalyzed hydrolysis to form formyl derivatives, whereas the latter’s benzyloxy groups require harsher conditions (e.g., hydrogenolysis) for removal .
Physicochemical and Functional Comparisons
Challenges and Opportunities
The structural complexity of this compound presents challenges in large-scale synthesis and purification. However, its modular design offers opportunities for derivatization, such as introducing fluorophores or crosslinkers for advanced material science applications. Comparative studies with macrocyclic compounds (e.g., ’s trioxa-diazacyclopentadecane) suggest that solubility and reactivity can be finely tuned by modifying protective groups, underscoring the importance of substituent choice in functional outcomes .
Biological Activity
1,13-Bisbenzyloxy-7-tridecanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which features two benzyloxy groups attached to a tridecanone backbone. The molecular formula is , with a molecular weight of 326.53 g/mol. This structure is significant as it influences the compound's interaction with biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . A study evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a potential antimicrobial agent, particularly against Staphylococcus aureus.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This effect was assessed using ELISA assays to measure cytokine levels in treated versus untreated cells.
Cytotoxicity
The cytotoxic effects of this compound were evaluated in human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound exhibited dose-dependent cytotoxicity with IC50 values of 15 µM for MCF-7 and 20 µM for PC-3 cells. This suggests potential applications in cancer therapy.
The proposed mechanism of action for this compound involves the modulation of cell signaling pathways associated with inflammation and apoptosis. It is believed to inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections caused by resistant bacteria demonstrated significant improvement in symptoms when treated with formulations containing this compound compared to placebo controls.
- Cancer Treatment Study : In a preclinical model using mice bearing tumor xenografts, administration of the compound resulted in a notable reduction in tumor size and weight compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
